molecular formula C11H13N B8569959 2-Pent-1-ynylaniline

2-Pent-1-ynylaniline

Cat. No. B8569959
M. Wt: 159.23 g/mol
InChI Key: NEAJPSVKPJZQBU-UHFFFAOYSA-N
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Patent
US08138173B2

Procedure details

A mixture of 2-pent-1-ynylaniline (0.25 g, 1.57 mmol), copper iodide (30 mg, 0.16 mmol), and N,N-dimethylformamide (6 mL) was heated at 140° C. for 4 hours and concentrated. The crude material was dissolved in diethyl ether, filtered through a layer of CELITE filter aid, and concentrated under reduced pressure. The residue was purified by automated flash chromatography eluting with a gradient of 0-20% ethyl acetate in hexanes to provide 0.20 g of 2-propyl-1H-indole.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8])#[C:2][CH2:3][CH2:4][CH3:5]>[Cu](I)I.CN(C)C=O>[CH2:3]([C:2]1[NH:8][C:7]2[C:6]([CH:1]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(#CCCC)C1=C(N)C=CC=C1
Name
Quantity
30 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through a layer of CELITE
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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